molecular formula C23H21N5O3S B2927855 4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-38-8

4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2927855
CAS No.: 872996-38-8
M. Wt: 447.51
InChI Key: ZNBPPNJNBNUSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core fused with a 1,2,4-triazole ring, substituted at the 6-position with a (2-oxo-2-phenylethyl)thio group and at the 3-position with a 4-methoxybenzamide-linked ethyl chain. Its structural complexity arises from the integration of sulfur-containing thioether linkages, aromatic phenyl groups, and hydrogen-bond-capable amide functionalities.

Properties

IUPAC Name

4-methoxy-N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-31-18-9-7-17(8-10-18)23(30)24-14-13-21-26-25-20-11-12-22(27-28(20)21)32-15-19(29)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBPPNJNBNUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS No. 724451-86-9) is a synthetic compound belonging to the class of benzamides and triazoles. Its unique structure suggests potential biological activities that have been explored in various studies, particularly in the context of anticancer properties and anti-inflammatory effects.

Chemical Structure

The compound features a complex structure that includes:

  • Benzamide moiety : A common scaffold in pharmaceutical chemistry known for various biological activities.
  • Triazolo-pyridazine ring : Implicated in diverse pharmacological effects, including anti-cancer and anti-inflammatory properties.
  • Thioether functional group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of key signaling pathways such as Akt and ASK1 has been observed in related compounds, suggesting a possible mechanism for the observed anticancer effects .
    • The compound may also exhibit anti-inflammatory properties by inhibiting COX-2 activity, which is often upregulated in cancerous tissues .

Anti-inflammatory Activity

In vitro studies have shown that related triazole compounds can suppress inflammatory responses. For instance, they have been reported to inhibit NF-kB activation in macrophages stimulated by lipopolysaccharides (LPS), leading to reduced production of pro-inflammatory cytokines .

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

  • Study on Liver Cancer Cells :
    • A study found that a related triazolo compound exhibited significant cytotoxicity against liver cancer cells, highlighting its potential as an anticancer agent .
    • The compound was noted for its ability to induce apoptosis and inhibit cell migration.
  • Inflammation Models :
    • In models using RAW 264.7 macrophages, compounds structurally similar to 4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide demonstrated reduced nitric oxide production and inhibited inflammatory mediator release .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation ,
Anti-inflammatoryInhibits NF-kB activation; reduces NO production ,
Mechanisms of ActionInvolves Akt/ASK1 pathway inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the benzamide, triazolo-pyridazine core, or thioether side chains. Key structural variations and their implications are summarized in Table 1.

Substituent Variations on the Benzamide Moiety

  • 4-Fluoro substitution (e.g., 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide): Fluorine’s electronegativity may increase metabolic stability and membrane permeability compared to methoxy .

Modifications to the Thioether Side Chain

  • 4-Chlorobenzylthio group (e.g., N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide): Chlorine’s hydrophobicity and halogen-bonding ability may enhance binding to hydrophobic enzyme pockets .

Core Heterocycle Modifications

  • Triazolo[4,3-b]pyridazine vs. triazolo[4,3-a]pyridine (e.g., compounds in and ): Changes in ring size and nitrogen positioning alter electron distribution, affecting binding kinetics and metabolic pathways .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Substituents Molecular Weight Potential Impact on Bioactivity Reference
Target Compound 4-Methoxybenzamide, (2-oxo-2-phenylethyl)thio ~476.6 Balanced solubility and π-π interactions
4-Fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-Fluoro, pyrrolidin-1-yl 428.5 Enhanced metabolic stability and hydrogen bonding
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide 4-Methyl, 3-(trifluoromethyl)benzylthio 471.5 Increased lipophilicity and electron-withdrawing effects
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-Chlorobenzylthio 423.9 Halogen-bonding potential and hydrophobic interactions

Pharmacological Implications

While specific activity data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Kinase Inhibition : Pyrrolidine- and morpholine-containing derivatives (e.g., ) may target ATP-binding pockets in kinases .
  • Antimicrobial Potential: Thieno-pyrimidine benzamide analogs () demonstrate antibacterial activity, hinting at broader applications for related structures .
  • Metabolic Stability : Trifluoromethyl groups () and fluorinated benzamides () likely resist oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.